molecular formula C21H18ClN3O3S B2774524 1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899782-23-1

1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2774524
CAS No.: 899782-23-1
M. Wt: 427.9
InChI Key: QDXSOSSBFLTSTG-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a diazaspirodecene core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a chloronitrobenzoyl and a phenyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the diazaspirodecene core: This step involves the cyclization of a suitable precursor containing nitrogen atoms to form the spiro linkage.

    Introduction of the chloronitrobenzoyl group: This is achieved through a nucleophilic substitution reaction where a chloronitrobenzoyl chloride reacts with the diazaspirodecene core.

    Addition of the phenyl group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the intermediate product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the reactions is also crucial. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: The chloronitrobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups depending on the nucleophile.

Scientific Research Applications

1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chloro-3-nitrobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione: This compound has a similar structure but with additional chlorine atoms on the phenyl ring.

    1-(4-Chloro-3-nitrobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione: This variant includes a methyl group on the diazaspirodecene core.

Uniqueness

1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is unique due to its specific substitution pattern and the presence of both a chloronitrobenzoyl and a phenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S/c22-16-10-9-15(13-17(16)25(27)28)19(26)24-20(29)18(14-7-3-1-4-8-14)23-21(24)11-5-2-6-12-21/h1,3-4,7-10,13H,2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXSOSSBFLTSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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